
1-(Chloromethyl)-2-cyclopropylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-cyclopropylbenzene is an organic compound characterized by the presence of a chloromethyl group attached to a benzene ring, which is further substituted with a cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-2-cyclopropylbenzene typically involves the chloromethylation of 2-cyclopropylbenzene. This process can be achieved using the Blanc chloromethylation reaction, which employs formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction conditions are generally acidic, and the temperature is maintained to facilitate the formation of the chloromethyl group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of phase transfer catalysts, such as benzyl trimethyl ammonium chloride, can enhance the efficiency of the chloromethylation process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Chloromethyl)-2-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substitution reactions can produce a variety of functionalized benzene derivatives.
- Oxidation can lead to the formation of benzyl alcohol or benzoic acid derivatives.
- Reduction typically yields methyl-substituted benzene compounds.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-cyclopropylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, coatings, and other materials
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-cyclopropylbenzene involves its reactivity due to the presence of the chloromethyl group. This group is highly electrophilic, making the compound susceptible to nucleophilic attack. The cyclopropyl group can influence the reactivity and stability of the compound, potentially affecting its interaction with molecular targets and pathways .
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-2-methylbenzene: Similar structure but with a methyl group instead of a cyclopropyl group.
1-(Chloromethyl)-2-ethylbenzene: Contains an ethyl group in place of the cyclopropyl group.
1-(Chloromethyl)-2-isopropylbenzene: Features an isopropyl group instead of a cyclopropyl group.
Uniqueness: 1-(Chloromethyl)-2-cyclopropylbenzene is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Propriétés
Formule moléculaire |
C10H11Cl |
|---|---|
Poids moléculaire |
166.65 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-cyclopropylbenzene |
InChI |
InChI=1S/C10H11Cl/c11-7-9-3-1-2-4-10(9)8-5-6-8/h1-4,8H,5-7H2 |
Clé InChI |
NWBIHIGKQFIVIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=CC=CC=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



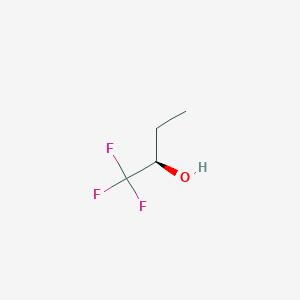
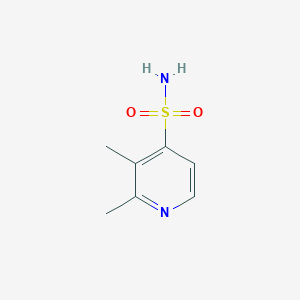

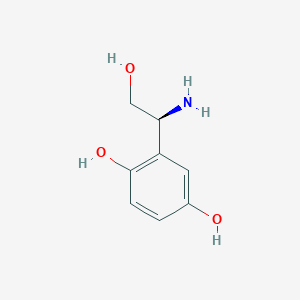
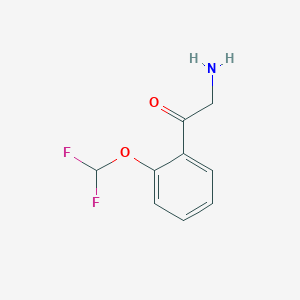
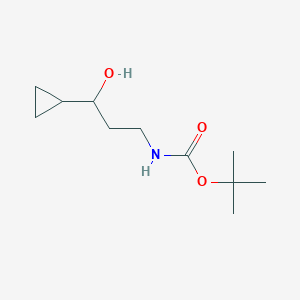
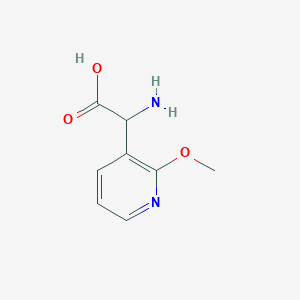


![1-[(Tert-butoxy)carbonyl]-2-methylpiperazine-2-carboxylicacid](/img/structure/B13589871.png)

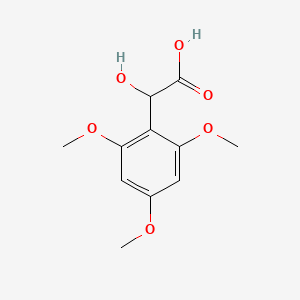
![methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
